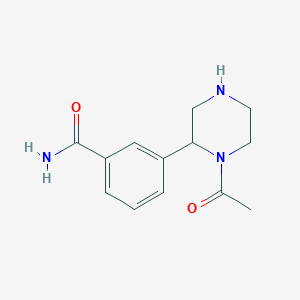

3-(1-Acetylpiperazin-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-acetylpiperazin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-9(17)16-6-5-15-8-12(16)10-3-2-4-11(7-10)13(14)18/h2-4,7,12,15H,5-6,8H2,1H3,(H2,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTRKTFHWAPPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNCC1C2=CC(=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Background of 3 1 Acetylpiperazin 2 Yl Benzamide in Medicinal Chemistry Research

Significance within Substituted Benzamide (B126) Chemical Space

Substituted benzamides are a cornerstone in drug discovery and development. The benzamide moiety, consisting of a benzene (B151609) ring attached to an amide group, serves as a versatile template for designing molecules that can interact with a variety of biological targets. This structural motif is present in a range of approved drugs with diverse therapeutic applications, including antipsychotics, antiemetics, and analgesics.

The versatility of the benzamide scaffold stems from the ability to readily modify its substitution pattern on the aromatic ring and the amide nitrogen. These modifications can fine-tune the compound's physicochemical properties, such as solubility and lipophilicity, and its pharmacodynamic profile, influencing its binding affinity and selectivity for specific receptors or enzymes. For instance, certain substitution patterns on the benzamide ring have been crucial for developing potent and selective inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in cancer and other diseases. googleapis.com

Role of the Piperazine (B1678402) Moiety in Chemical Structure and Biological Activity

The piperazine ring is another ubiquitous feature in medicinal chemistry, recognized for its significant contribution to the pharmacological properties of a molecule. This six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4 is a common building block in the design of new drugs. Its presence can confer several advantageous properties:

Improved Physicochemical Properties: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which often leads to increased aqueous solubility and improved oral bioavailability.

Structural Rigidity and Vectorial Orientation: The chair-like conformation of the piperazine ring provides a degree of structural rigidity, which can be beneficial for optimizing interactions with a biological target. It also allows for the precise positioning of substituents in three-dimensional space.

Versatile Point of Attachment: The two nitrogen atoms of the piperazine ring offer convenient points for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

The acetylation of one of the piperazine nitrogens, as seen in 3-(1-Acetylpiperazin-2-yl)benzamide, neutralizes its basicity at that position and introduces a hydrogen bond acceptor, which can further influence the molecule's interaction with its biological target.

Overview of Research Trajectories for Related Structures

Research into compounds containing both benzamide and piperazine moieties is an active and fruitful area of medicinal chemistry. The combination of these two pharmacophores has led to the discovery of potent agents targeting a range of biological systems.

For example, a series of novel piperazine-based benzamide derivatives were recently designed, synthesized, and evaluated as potential anti-glioblastoma agents. These compounds demonstrated significant inhibitory activity against glioblastoma cell lines, highlighting the potential of this chemical scaffold in oncology.

Furthermore, the strategic combination of benzamide and piperazine has been explored in the development of multi-target antipsychotics. By incorporating these fragments, researchers have created compounds with affinities for multiple neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, which is a desirable profile for treating complex psychiatric disorders.

The general synthetic strategies to access such compounds often involve the coupling of a substituted benzoic acid or its activated derivative with a piperazine derivative. The specific substitution on both the benzamide and piperazine rings is varied to build libraries of compounds for biological screening, allowing for the systematic exploration of the chemical space and the identification of lead compounds with desired activities.

Synthetic Methodologies and Chemical Transformations

General Approaches to Benzamide (B126) Core Synthesis

The synthesis of the benzamide core is a fundamental transformation in organic chemistry with numerous established methods. These approaches can be broadly categorized into several key strategies.

One of the most traditional and straightforward methods involves the ammonolysis of benzoyl chlorides . In this reaction, benzoyl chloride is treated with ammonia (B1221849) or an amine to form the corresponding benzamide. ontosight.ai The reaction is often vigorous and exothermic, necessitating careful control of the reaction conditions. researchgate.net For instance, shaking benzoyl chloride with a mixture of concentrated ammonia and water can yield benzamide. researchgate.net

Another widely used approach is the direct condensation of benzoic acids and amines . This method often requires the use of coupling reagents to activate the carboxylic acid. researchgate.netnih.gov Common coupling agents include carbodiimides (like DCC) and phosphonium (B103445) salts (like BOP). nih.gov Recent advancements have focused on developing greener and more efficient catalytic methods. For example, a protocol utilizing diatomite earth functionalized with an ionic liquid and ZrCl4 under ultrasonic irradiation has been reported for the direct condensation of benzoic acids and amines. google.com

Friedel-Crafts carboxamidation offers a direct route to benzamides from arenes. The use of cyanoguanidine in the presence of a Brønsted superacid like triflic acid allows for the direct conversion of aromatic compounds to their corresponding benzamide derivatives. colab.ws This reaction proceeds through a proposed superelectrophilic intermediate. colab.ws

Furthermore, chemoenzymatic strategies are emerging as a sustainable alternative. A one-pot, two-stage process combining enzymatic oxidation of benzyl (B1604629) alcohols to the corresponding aldehydes, followed by a Cu(II)-catalyzed amidation, has been developed for the synthesis of primary benzamides. ontosight.ai

A summary of general benzamide synthesis methods is presented in the table below.

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Reference |

| Ammonolysis | Benzoyl chloride, Ammonia/Amine | Vigorous shaking, often exothermic | ontosight.airesearchgate.net |

| Direct Condensation | Benzoic acid, Amine | Coupling agents (DCC, BOP), Catalysts (Diatomite earth@IL/ZrCl4) | researchgate.netnih.govgoogle.com |

| Friedel-Crafts Carboxamidation | Arene, Cyanoguanidine | Brønsted superacid (Triflic acid) | colab.ws |

| Chemoenzymatic Synthesis | Benzyl alcohol | Galactose oxidase variant, Cu(II) catalyst | ontosight.ai |

Strategies for Piperazine (B1678402) Ring Functionalization and Acetylation

The functionalization of the piperazine ring, particularly selective mono-functionalization, is a critical step in the synthesis of many pharmaceutical agents.

Selective mono-acylation of piperazine is challenging due to the presence of two reactive secondary amine groups, which can lead to the formation of di-substituted byproducts. google.com To overcome this, various strategies have been developed. One effective method involves the ionic immobilization of piperazine on a sulfonic acid-functionalized silica (B1680970) gel. In a flow system, the immobilized diamine can be selectively acylated, followed by liberation of the mono-acylated product. colab.ws Another approach to achieve mono-acylation is through the in-situ generation of the piperazin-1-ium (B1237378) cation by mixing piperazine with piperazine-1,4-diium (B1225682) dichloride. This mono-protonated piperazine can then react selectively with electrophilic reagents. researchgate.net

The acetylation of piperazines , a specific type of acylation, can be achieved using acetylating agents like acetic anhydride (B1165640). However, controlling the selectivity to obtain the mono-acetylated product can be difficult, with yields as low as 40% being reported when the reaction is carried out in acetic acid. google.com The use of a strong acid in the reaction medium can improve the yield of the N-acetylpiperazine. google.com

Besides acylation, N-alkylation and N-arylation are common functionalization strategies for the piperazine ring. N-alkylation can be achieved through nucleophilic substitution of alkyl halides or reductive amination. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful method for the N-arylation of piperazines. nih.govorganic-chemistry.org

Targeted Synthesis of 3-(1-Acetylpiperazin-2-yl)benzamide and Related Acetylpiperazine-Benzamide Scaffolds

A likely retrosynthetic analysis would disconnect the molecule at the amide bond and the acetyl group. This suggests a convergent synthesis where a suitably protected piperazine derivative is first coupled with a 3-carboxybenzoyl synthon, followed by acetylation.

A Proposed Synthetic Route:

Preparation of a protected piperazine: The synthesis would likely start with a commercially available and suitably protected piperazine, for instance, 1-Boc-piperazine-2-carboxylic acid. The Boc (tert-butoxycarbonyl) group serves as a protecting group for one of the nitrogen atoms, allowing for selective functionalization of the other.

Amide coupling: The carboxylic acid of the protected piperazine would then be coupled with a 3-aminobenzamide (B1265367) precursor. Alternatively, a 3-halobenzamide could be coupled with the piperazine via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. A more direct approach would be the amide bond formation between 3-aminobenzoic acid and the protected piperazine, followed by the formation of the primary amide at the 3-position.

Acetylation: Following the successful coupling to form the 3-(piperazin-2-yl)benzamide (B1399211) core, the remaining secondary amine of the piperazine ring would be acetylated. This can be achieved using an acetylating agent such as acetyl chloride or acetic anhydride under controlled conditions to ensure mono-acetylation.

Deprotection (if necessary): If a protecting group strategy was employed, a final deprotection step would be required to yield the target compound.

The synthesis of related structures, such as N-(3-(4-(4-Methylpiperazine-1-carbonyl)piperidin-1-yl)phenyl)benzamide, follows a similar logic of sequential amide bond formations and functional group manipulations. nih.gov

Optimization of Synthetic Routes and Reaction Conditions

The optimization of synthetic routes is crucial for improving yields, reducing side products, and ensuring the scalability of the process. For the synthesis of acetylpiperazine-benzamide scaffolds, several factors can be optimized.

In amide bond formation , the choice of coupling reagent and base is critical. researchgate.net Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in combination with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are often effective for coupling sterically hindered or electronically deactivated amines and carboxylic acids. researchgate.net Solvent choice (e.g., THF, DMF) and reaction temperature also play a significant role. researchgate.net

For the acetylation of the piperazine ring , controlling the stoichiometry of the acetylating agent is key to maximizing the yield of the mono-acetylated product and minimizing the formation of the di-acetylated byproduct. google.com The reaction temperature should also be carefully controlled, as higher temperatures can decrease selectivity. google.com The addition method of the acetylating agent, such as slow, dropwise addition, can also improve the yield of the desired N-acetylpiperazine. google.com

The purification of the final compound and intermediates is another area for optimization. Column chromatography is a common method for purification. nih.gov

Derivatization Strategies for Structural Modification and Library Generation

The this compound scaffold presents multiple opportunities for derivatization to generate a library of related compounds for structure-activity relationship (SAR) studies. These studies are essential in medicinal chemistry to optimize the biological activity of a lead compound. nih.govnih.gov

Modifications on the Benzamide Ring: The benzene (B151609) ring of the benzamide moiety can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to explore the electronic and steric effects on activity. researchgate.net These substitutions can be introduced by starting with appropriately substituted benzoic acid derivatives. nih.gov

Modifications on the Piperazine Ring: The piperazine ring offers several points for modification. The acetyl group can be replaced with other acyl groups of varying chain lengths and branching to probe the steric and lipophilic requirements of the binding pocket. nih.gov The nitrogen atom at position 4 can also be functionalized with different alkyl or aryl groups, which can be achieved through reductive amination or cross-coupling reactions. nih.gov

Isosteric Replacements: The piperazine ring itself can be replaced with other cyclic amines, such as pyrrolidine (B122466) or azetidine (B1206935) derivatives, to investigate the impact of ring size and conformation on biological activity. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published studies containing ¹H NMR or ¹³C NMR data for 3-(1-Acetylpiperazin-2-yl)benzamide could be located. This information is essential for the definitive structural assignment and conformational analysis of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific experimental ¹H NMR spectral data, including chemical shifts, coupling constants, and signal multiplicities for the protons within this compound, are not available in the searched literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The characteristic ¹³C NMR chemical shifts for the carbon skeleton of this compound have not been reported in the accessible scientific literature.

Mass Spectrometry for Molecular Mass Confirmation

While the molecular formula (C₁₃H₁₇N₃O₂) and molecular weight can be calculated, specific experimental mass spectrometry data to confirm these values are absent from the reviewed sources.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No ESI-MS data, which would confirm the molecular ion peak, were found for this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS data, providing the exact mass of the compound and confirming its elemental composition, have not been published.

Vibrational Spectroscopy (Infrared Spectroscopy, FTIR)

The FTIR spectrum for this compound, which would identify its key functional groups through their characteristic vibrational frequencies, is not available in the public domain.

Electronic Spectroscopy (Ultraviolet-Visible Spectroscopy, UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The resulting spectrum provides information about the conjugated systems present in the molecule.

The UV-Vis spectrum of benzamide (B126), a core component of the target molecule, exhibits characteristic absorption bands. nist.govnist.gov The electronic spectrum of a related compound, N-benzhydryl benzamide, shows a maximum absorption at 246.8 nm, which is attributed to the electronic transitions within the benzamide moiety and the influence of the substituent groups. nih.gov For this compound, the spectrum is expected to be influenced by the benzamide chromophore, with potential shifts in the absorption maxima due to the acetylpiperazine substituent. The presence of the aromatic ring and the amide group are the primary contributors to its UV absorption profile. It is important to note that the compound itself is not expected to absorb in the visible region of the spectrum and will not directly photolyze under environmental UV conditions due to a lack of absorption above 290 nm. nih.gov

A study on 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl) benzamide, another benzamide derivative, provides insight into the electronic behavior of such compounds. researchgate.net The analysis of its UV-Vis spectrum, in conjunction with other spectroscopic data, helps to understand the electronic properties conferred by the different functional groups. researchgate.net

Table 1: Representative UV-Vis Absorption Data for Related Benzamide Structures

| Compound | λmax (nm) | Solvent | Reference |

| Benzamide | ~225, ~270 | Not Specified | nist.govnist.gov |

| N-benzhydryl benzamide | 246.8 | Not Specified | nih.gov |

This table provides a general reference for the UV absorption of benzamide structures. The exact λmax for this compound would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, including the stereochemistry of the chiral center at the 2-position of the piperazine (B1678402) ring.

For this compound, a single-crystal X-ray diffraction study would reveal the conformation of the piperazine ring, which typically adopts a chair conformation. nih.govwikipedia.org The analysis would also elucidate the relative orientation of the benzamide and acetyl groups attached to the piperazine nitrogen atoms.

Studies on similar structures, such as N-(1,3-thiazol-2-yl)benzamide and various piperazine derivatives, demonstrate the power of X-ray crystallography in understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. doaj.orgmdpi.com In the crystal structure of this compound, hydrogen bonds are expected to form between the amide N-H group and the carbonyl oxygen of a neighboring molecule, or with the piperazine nitrogen. The synthesis and crystal structure elucidation of related benzimidazole-based thiourea (B124793) derivatives have been confirmed using single-crystal X-ray diffraction, highlighting the importance of this technique in structural verification. nih.govrsc.org

Table 2: General Crystallographic Data for Related Piperazine and Benzamide Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 1-Benzoyl-4-(4-nitrophenyl)piperazine | Orthorhombic | Pna2₁ | Piperazine ring in chair conformation | nih.gov |

| Piperazine | Monoclinic | P121/c | Chair conformation with equatorial N-H groups | wikipedia.orgresearchgate.net |

| N-(1,3-Thiazol-2-yl)benzamide | Monoclinic | Pc | Hydrogen-bonded dimers | mdpi.com |

This table illustrates typical crystallographic parameters for related compounds. The specific data for this compound would be obtained from its own crystal structure determination.

High-Performance Liquid Chromatography (HPLC) for Analytical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for determining the purity of a compound and for separating it from any impurities or byproducts from the synthesis. For this compound, a reversed-phase HPLC method would likely be employed.

In a typical setup, a C18 column would be used as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. eprajournals.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The purity of the compound is assessed by the area of its corresponding peak in the chromatogram relative to the total area of all peaks.

The development of HPLC methods for the analysis of preservatives like benzoic acid and its derivatives is well-established. helixchrom.com These methods often utilize UV detection, taking advantage of the chromophores present in the molecules. For quantitative analysis, a calibration curve would be generated using standards of known concentration. The retention time of the main peak serves as a qualitative identifier for the compound under specific chromatographic conditions. The use of chiral derivatization reagents in HPLC can also be employed for the separation of enantiomers if the starting material for the piperazine synthesis is a racemic mixture. researchgate.net

Table 3: Illustrative HPLC Parameters for Analysis of Related Compounds

| Parameter | Typical Value/Condition |

| Column | C18, 4.6 mm x 250 mm, 5 or 10 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at a wavelength corresponding to an absorption maximum (e.g., 235 or 254 nm) |

| Injection Volume | 10 - 20 µL |

These parameters provide a general guideline for developing an HPLC method for this compound.

Theoretical Spectroscopic Property Prediction (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to predict and analyze the electronic and structural properties of molecules. bohrium.com DFT calculations can be employed to complement experimental data and to gain a deeper understanding of the molecule's behavior.

For this compound, DFT calculations can be used to:

Optimize the molecular geometry to predict the most stable conformation. rjptonline.org

Calculate theoretical vibrational frequencies, which can be compared with experimental infrared (IR) spectra for peak assignment.

Predict NMR chemical shifts, aiding in the interpretation of experimental NMR data. researchgate.net

Simulate the electronic absorption spectrum (TD-DFT) to help assign the electronic transitions observed in the UV-Vis spectrum. nih.gov

Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity. nih.gov

Studies on various benzamide derivatives have successfully utilized DFT to establish structure-activity relationships and to understand their electronic properties. nih.govresearchgate.net These theoretical investigations provide a valuable framework for interpreting experimental spectroscopic results and for predicting the properties of new derivatives.

Table 4: Predicted Properties from DFT Calculations for Benzamide Derivatives

| Property | Predicted Information |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles, and conformational energies. |

| Vibrational Frequencies | Theoretical IR spectrum for comparison with experimental data. |

| NMR Chemical Shifts | Predicted ¹H and ¹³C chemical shifts. |

| Electronic Transitions | Theoretical UV-Vis spectrum with oscillator strengths. |

| Frontier Molecular Orbitals | HOMO-LUMO energy gap, electron density distribution. |

This table summarizes the types of information that can be obtained from DFT calculations for a molecule like this compound.

Structure Activity Relationship Sar Investigations

Elucidation of Key Structural Features for Biological Activity

The Benzamide (B126) Moiety: This group is often essential for interaction with biological targets. The amide linkage provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), which can form critical connections within a receptor's binding site. The aromatic ring itself can engage in hydrophobic and π-stacking interactions.

The Piperazine (B1678402) Ring: The piperazine moiety is a common scaffold in pharmacologically active compounds, valued for its ability to orient substituents in specific spatial arrangements. researchgate.netnih.gov Its two nitrogen atoms can act as hydrogen bond acceptors, and their basicity, which can be modulated by substituents, is often critical for receptor affinity and pharmacokinetic properties. nih.govijrrjournal.com The piperazine ring often connects different parts of a molecule, acting as a linker. nih.gov

The N-Acetyl Group: The acetyl group on the piperazine nitrogen significantly influences the molecule's properties. It neutralizes the basicity of the nitrogen it is attached to, which can affect receptor binding and solubility. The acetyl carbonyl can also serve as an additional hydrogen bond acceptor, providing another point of interaction with a biological target.

Impact of Substituent Variations on Pharmacological Efficacy

Modifications to the core structure of piperazine benzamides have demonstrated a significant impact on their pharmacological activity.

Systematic substitutions on the benzamide ring of related compounds have shown that both the type and position of the substituent are critical for activity. For instance, in a series of benzamide anti-cancer agents, specific substitution patterns were found to be essential for antiproliferative activity. nih.govacs.org

Initial findings indicated that a 4-chloro-3-nitro substitution pattern on the benzamide ring was a crucial feature for the cytotoxic effects against certain cancer cell lines. acs.org Removing either the chloro or the nitro group resulted in a complete loss of antiproliferative activity. acs.org Further studies explored other substitutions, revealing that the nature of the leaving group at position 4 correlated with potency, consistent with a mechanism involving nucleophilic aromatic substitution. nih.govacs.org For example, replacing the 4-chloro group with other halogens showed that activity increased with the leaving group potential and the size of the halide. nih.govacs.org The trifluoromethoxy (-OCF3) group at this position yielded the most potent analogue in one study. nih.govacs.org Replacing the halide with a formyl group also led to a compound that retained potent activity. nih.govacs.org

Table 1: Impact of Benzamide Ring Substitutions on Cytotoxicity in Analogues

| Compound Analogue (Modification on Benzamide Ring) | EC50 (nM) | Relative Potency |

|---|---|---|

| 4-F | 818 | Baseline |

| 4-Cl | 182 | ~4.5x more potent than 4-F |

| 4-Br | 55 | ~15x more potent than 4-F |

| 4-I | 51 | ~16x more potent than 4-F |

| 4-OCF3 | 20 | ~41x more potent than 4-F |

| 4-CHO | 127 | ~6.4x more potent than 4-F |

Data derived from studies on related benzamide anti-cancer toxins against the 319N1 mSCLC cell line. nih.govacs.org

The piperazine ring is a cornerstone of many biologically active compounds, and its modification significantly alters pharmacological profiles. nih.govmdpi.com The structural rigidity of the piperazine ring is often crucial for maintaining an optimal conformation for binding. researchgate.net In studies of nucleozin (B1677030) analogues, replacing the rigid piperazine ring with a more flexible ethylenediamine (B42938) group resulted in a loss of activity, highlighting the need for conformational constraint. researchgate.net

The nitrogen atoms of the piperazine ring are also key. Their basicity and ability to form hydrogen bonds are important for receptor interactions. nih.gov The N-substituent on the piperazine ring plays a pivotal role in modulating this basicity and providing additional binding interactions. In the case of 3-(1-Acetylpiperazin-2-yl)benzamide, the N-acetyl group neutralizes the basicity of the N1 nitrogen. This modification can be critical, as the loss of basicity at one nitrogen atom has been shown in other piperazine-containing compounds not to negatively impact affinity for certain receptors, suggesting that not all nitrogens may be involved in ionic interactions. nih.gov The acetyl group itself introduces a carbonyl oxygen that can act as a hydrogen bond acceptor.

Furthermore, the nature of the group attached to the piperazine nitrogen can dramatically influence activity. Studies on benzimidazole (B57391) derivatives showed that attaching the piperazine via a thioacetyl linker, as opposed to a direct bond, enhanced biological activity, suggesting the linker itself is a key part of the pharmacophore. mdpi.com

Conformational Dynamics and Activity Modulation

The three-dimensional shape of a molecule is critical for its ability to bind to a target. The relative orientation of the benzamide and piperazine rings, along with the conformation of the piperazine ring itself (which typically exists in a chair conformation), dictates the spatial presentation of key interacting groups.

The rigidity of the piperazine ring is a key factor in reducing the entropic penalty upon binding to a receptor. Studies on related compounds have shown that more flexible linkers are detrimental to activity, emphasizing the importance of the piperazine ring in maintaining a specific, active conformation. researchgate.net The substitution pattern on both the benzamide and piperazine rings can influence the preferred conformation of the molecule, thereby modulating its biological activity.

Identification of Pharmacophoric Requirements

A pharmacophore is the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. nih.gov Based on the SAR of related piperazine benzamides, a general pharmacophore model can be proposed.

Key features would likely include:

An Aromatic Ring: The benzamide's phenyl group, capable of engaging in hydrophobic or π-stacking interactions.

Hydrogen Bond Donors/Acceptors: The amide N-H (donor) and C=O (acceptor) of the benzamide group are critical. The N-acetyl carbonyl oxygen provides an additional hydrogen bond acceptor.

A Constrained Linker: The piperazine ring serves as a conformationally restricted linker that correctly orients the aromatic moiety and other substituents. researchgate.net

A Basic Nitrogen Center: The unsubstituted N4 nitrogen of the piperazine ring provides a basic center that can be protonated and form ionic interactions.

The precise spatial relationship between these features is paramount for potent biological activity. The development of pharmacophore models is a key strategy in discovering new, potent inhibitors by filtering large compound libraries for molecules that fit these essential criteria. nih.govnih.gov

Computational Chemistry and in Silico Modeling

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for 3-(1-Acetylpiperazin-2-yl)benzamide were found, research on related structures highlights the general approach. For instance, QSAR studies on various aryl-piperazine and benzamide (B126) derivatives have been successfully used to predict activities ranging from anticancer to antimicrobial effects. researchgate.netjppres.com

The development of a predictive QSAR model for a series of analogs of this compound would involve synthesizing a library of related compounds and evaluating their biological activity against a specific target. Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), would then be used to create a model. impactfactor.org A robust model, validated internally and externally, could reliably predict the activity of new, unsynthesized derivatives, guiding further optimization efforts. For example, a 3D-QSAR model for piperazine (B1678402) derivatives acting as acetylcholinesterase inhibitors achieved a high correlation coefficient (r²) of 0.947, demonstrating strong predictive power. nih.gov

The predictive power of a QSAR model depends on the selection of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical (3D): Related to the three-dimensional structure (e.g., molecular surface area, volume).

Electronic: Quantifying the distribution of electrons (e.g., dipole moment, partial atomic charges).

Physicochemical: Such as hydrophobicity (LogP) and molar refractivity (MR).

In studies on benzylidene hydrazine (B178648) benzamides, descriptors for solubility (Log S) and molar refractivity (MR) were found to be crucial in the resulting QSAR equation. jppres.com For other piperazine derivatives, electrostatic and steric fields were identified as key determinants of biological activity. nih.gov The table below illustrates common descriptor types used in QSAR studies.

| Descriptor Category | Example Descriptors | Information Encoded |

| Topological | Connectivity Indices, Wiener Index | Atomic arrangement and branching |

| Geometrical | Molecular Surface Area, Volume | Size and shape of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Physicochemical | LogP, Molar Refractivity (MR) | Hydrophobicity, polarizability |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the molecular basis of a drug's mechanism of action. Although no docking studies have been published specifically for this compound, numerous studies on related benzamide and piperazine compounds demonstrate the utility of this approach. connectjournals.comresearchgate.netnih.govnih.gov

A molecular docking simulation of this compound would begin with the identification of a potential biological target, such as an enzyme or a receptor. The simulation would then predict how the compound fits into the protein's binding site and identify key intermolecular interactions. These interactions typically include:

Hydrogen Bonds: Crucial for affinity and specificity.

Hydrophobic Interactions: With nonpolar residues in the binding pocket.

Electrostatic Interactions: (e.g., salt bridges) between charged groups.

Pi-Pi Stacking: Between aromatic rings.

In a study of novel benzene (B151609) sulfonamide-piperazine hybrids, docking results correlated well with experimental enzyme inhibition assays, identifying key hydrogen bonds and hydrophobic interactions. nih.gov

By analyzing the top-ranked docking poses, researchers can elucidate the most probable binding mode of the ligand. This includes understanding the conformation the molecule adopts within the active site and its orientation relative to key amino acid residues. For example, docking studies on piperazine sulfonamide analogs as α-amylase inhibitors helped to rationalize the structure-activity relationships observed in the series. nih.gov Understanding the binding mode is essential for designing derivatives with improved affinity and selectivity.

Docking simulations provide a detailed view of the active site's architecture and the specific residues that are critical for ligand binding. This information is invaluable for structure-based drug design. By characterizing the active site occupied by a compound like this compound, researchers could identify opportunities for structural modifications to the ligand to form additional favorable interactions, thereby enhancing its potency or altering its selectivity profile. Studies on other ligands have successfully used this approach to design more potent enzyme inhibitors. connectjournals.comnih.gov

While direct computational data for this compound is currently absent from the literature, the established methodologies of QSAR and molecular docking provide a clear roadmap for future in silico investigations. Such studies would be invaluable in uncovering the therapeutic potential and mechanism of action of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of a ligand when interacting with a biological target, such as a protein receptor. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding.

A hypothetical MD simulation of this compound with a target protein would typically involve the following steps:

System Preparation: Building a model of the protein-ligand complex, solvating it in a water box, and adding ions to neutralize the system.

Minimization: Removing any steric clashes or unfavorable geometries in the initial structure.

Equilibration: Gradually heating and pressurizing the system to the desired simulation conditions (e.g., 300 K and 1 atm).

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the trajectory of the atoms.

Analysis of the simulation trajectory would provide information on parameters like Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) maintained throughout the simulation.

Bioactivity Score Prediction and Computational Screening

Bioactivity score prediction is a computational method used to estimate the likelihood of a molecule exhibiting a particular biological activity. This is often done by comparing the structural features of the molecule to those of known active compounds. Online tools and software can calculate bioactivity scores for various drug targets, including G protein-coupled receptors (GPCRs), ion channels, kinase inhibitors, nuclear receptors, protease inhibitors, and enzyme inhibitors.

The bioactivity score is generally interpreted as follows: a score greater than 0.00 suggests a high probability of biological activity, a score between -0.50 and 0.00 indicates moderate activity, and a score below -0.50 suggests inactivity.

For this compound, a hypothetical bioactivity score prediction might be generated using its chemical structure as input for a prediction tool. The predicted scores would provide a preliminary assessment of its potential therapeutic applications. For example, studies on various benzamide and piperazine derivatives have shown that these scaffolds are common in compounds targeting central nervous system receptors and enzymes.

Table 1: Hypothetical Bioactivity Scores for this compound

| Target Class | Predicted Bioactivity Score | Implication |

| GPCR Ligand | 0.15 | Likely to interact with G protein-coupled receptors. |

| Ion Channel Modulator | -0.10 | Moderately likely to modulate ion channel activity. |

| Kinase Inhibitor | -0.25 | Moderately likely to inhibit kinase enzymes. |

| Nuclear Receptor Ligand | -0.60 | Unlikely to interact with nuclear receptors. |

| Protease Inhibitor | -0.40 | Moderately likely to inhibit proteases. |

| Enzyme Inhibitor | 0.05 | Likely to have enzyme inhibitory activity. |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is not available.

Computational screening, or virtual screening, is another powerful in silico technique. It involves screening large libraries of compounds against a specific drug target to identify potential hits. If a target for this compound were identified, its structure could be used as a query in a virtual screening campaign to find other molecules with similar properties that might have even better activity.

Mechanistic Research on Biological Targets and Cellular Pathways

Enzyme Inhibition Studies

There is no available research on the inhibitory effects of 3-(1-Acetylpiperazin-2-yl)benzamide on any enzyme systems.

Kinase Inhibition Mechanisms

No studies have been published that investigate the interaction of this compound with kinases such as Tyrosine Kinases, DDR1/2, p38α MAP kinase, Glucokinase, Bcr-Abl, or Plk1.

Protease Inhibition Mechanisms

Information regarding the potential for this compound to inhibit proteases, including Cathepsin L and Matrix Metalloproteinases, is not available in the current body of scientific literature.

Other Enzyme Systems

Research on the effects of this compound on other enzyme systems, such as Histone Deacetylases or Cyclooxygenase, has not been documented.

Receptor Binding and Modulation

There is no published data on the binding or modulation activity of this compound at any receptor type.

G-Protein Coupled Receptor (GPCR) Ligand Activity

The activity of this compound as a ligand for any G-Protein Coupled Receptors has not been reported.

Ion Channel Modulator Activity

There are no findings available that describe the modulatory effects of this compound on any ion channels.

Nuclear Receptor Ligand Activity (e.g., PPAR-gamma)

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a critical role in adipogenesis, insulin (B600854) sensitivity, and inflammation. Research into compounds with a benzamide (B126) scaffold has revealed potential for interaction with PPAR-γ. For instance, certain benzamide derivatives have been investigated as PPAR-γ inhibitors. Inhibition of PPAR-γ has been shown to prevent the adhesion of hepatocellular carcinoma (HCC) cells to the extracellular matrix, which subsequently leads to a form of programmed cell death known as anoikis. Studies have demonstrated that PPAR-γ expression is elevated in HCC, and its inhibition can trigger caspase-dependent apoptosis. While these findings are significant for the benzamide class of molecules, specific studies confirming or refuting the activity of this compound at the PPAR-γ receptor are not currently available.

Histamine (B1213489) Receptor Antagonism (e.g., H3 receptor)

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of the H3 receptor are of interest for their potential to treat neurological and sleep disorders. The benzamide moiety is a feature in some known histamine H3 receptor antagonists. For example, a series of novel phenyl(piperazin-1-yl)methanones, which are structurally related to benzamides, have been identified as high-affinity histamine H3 antagonists. These compounds have been optimized to improve their pharmacokinetic profiles for potential clinical development. However, the specific antagonistic activity of this compound at the H3 receptor has not been reported.

Opioid Receptor Antagonism (e.g., Kappa opioid receptor)

The kappa opioid receptor (KOR) is a G-protein coupled receptor involved in pain, mood, and addiction. Antagonism of the KOR is a therapeutic strategy being explored for conditions such as depression and anxiety. Research into KOR antagonists has led to the discovery of various molecular scaffolds, including those containing a benzamide functional group. For instance, a class of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine analogues, which share the piperazine (B1678402) and benzamide-like amide features, have been developed as potent and selective KOR antagonists. These studies highlight the potential for molecules with these structural components to interact with the KOR. Nevertheless, direct experimental evidence of this compound acting as a KOR antagonist is lacking.

Retinoic Acid Receptor-Related Orphan Receptor γt Modulation

The Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) is a nuclear receptor that is a key regulator of Th17 cell differentiation and the production of pro-inflammatory cytokines. As such, it is a significant target for the development of treatments for autoimmune and inflammatory diseases. Modulators of RORγt, including inverse agonists and antagonists, have been the subject of intensive research. While a wide variety of chemical structures are being investigated for RORγt modulation, there is currently no published research to indicate that this compound functions as a modulator of this receptor.

Cellular Pathway Investigation

Cell Signaling Pathway Modulation

The modulation of cellular signaling pathways is a fundamental mechanism through which chemical compounds exert their biological effects. Benzamide derivatives have been shown to influence various signaling cascades. For example, certain benzamides bearing piperidine (B6355638) groups have been found to inhibit the Hedgehog (Hh) signaling pathway by acting on the Smoothened (Smo) receptor. The Hh pathway is crucial in embryonic development and its aberrant activation is linked to certain cancers. In a different context, N-(thiazol-2-yl)-benzamide analogs have been identified as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, suggesting a role in modulating ion channel signaling. These examples underscore the diverse signaling pathways that can be modulated by benzamide-containing compounds, although the specific pathways affected by this compound remain to be elucidated.

Regulation of Cellular Proliferation and Apoptosis

The regulation of cell proliferation and apoptosis (programmed cell death) is a critical area of research, particularly in oncology. Compounds containing piperazine and benzamide-like structures have been investigated for their anticancer potential. For instance, piperazine scaffolds combined with 2-azetidinone pharmacophores have been reported to suppress the proliferation of human cervical cancer cells and induce apoptosis. The mechanism of action in these cases can involve the generation of oxidative stress and the activation of the intrinsic mitochondrial pathway of apoptosis. Furthermore, as mentioned previously, inhibition of PPAR-γ by certain benzamides can lead to anoikis, a specific form of apoptosis triggered by the loss of cell adhesion. While these findings are promising for related structural classes, the specific effects of this compound on cellular proliferation and apoptosis have not been experimentally determined.

Modulation of Inflammatory Response Pathways (e.g., cytokine production)

There is currently a lack of specific research data in publicly available literature detailing the direct effects of this compound on inflammatory response pathways, including the production of cytokines. While the broader chemical classes to which this compound belongs, namely benzamides and piperazines, have been associated with anti-inflammatory properties, specific experimental evidence for this compound is not documented.

Some studies have explored the immunomodulatory effects of various benzimidazole (B57391) derivatives, a related class of compounds, which have been shown to stimulate humoral and cellular immune responses in animal models. nih.gov Additionally, certain piperazine derivatives have been investigated for their potential as anti-inflammatory agents, with some showing activity in reducing inflammation in preclinical models. nih.gov However, it is crucial to note that these findings are not directly transferable to this compound, and dedicated studies are required to elucidate its specific immunomodulatory and anti-inflammatory profile.

Viral Assembly Modulatory Effects (e.g., Hepatitis B Virus)

Significant research has been conducted on the effects of benzamide derivatives, a class of compounds that includes this compound, on the assembly of the Hepatitis B Virus (HBV) capsid. researchgate.netnih.govasm.org These compounds have been identified as a novel class of core protein assembly modulators. asm.org

The primary mechanism of action of these benzamide derivatives involves the promotion of the formation of empty HBV capsids. researchgate.netnih.gov This is achieved through a specific interaction with the HBV core protein (HBc). researchgate.netnih.gov The binding of the benzamide derivatives to the HBc protein is thought to occur at the heteroaryldihydropyrimidine (HAP) pocket, which is located at the interface between core protein dimers. researchgate.netnih.govasm.org

This interaction alters the normal process of nucleocapsid assembly. Instead of incorporating the viral pregenomic RNA (pgRNA) and the viral polymerase, the core proteins are induced to assemble into non-infectious, empty capsids. researchgate.netnih.gov This effectively prevents the formation of pgRNA-containing nucleocapsids, a critical step in the HBV replication cycle. asm.org

Notably, some benzamide compounds have been observed to uniquely induce the formation of empty capsids that exhibit slower migration in native agarose (B213101) gel electrophoresis, particularly with certain mutant forms of the HBV core protein. researchgate.netnih.gov This suggests a distinct mechanistic profile compared to other classes of capsid assembly modulators. researchgate.netnih.gov The ability of these compounds to modulate the assembly of chimeric capsids composed of both wild-type and drug-resistant core proteins highlights the HBV core protein as a promising target for antiviral therapies. researchgate.netnih.gov

| Compound Class | Target | Mechanism of Action | Outcome | Reference |

| Benzamide Derivatives | Hepatitis B Virus (HBV) Core Protein (HBc) | Binds to the HAP pocket at the dimer-dimer interface of HBc. | Promotes the assembly of empty viral capsids, preventing the encapsidation of viral pgRNA and polymerase. | researchgate.netnih.govasm.org |

Analytical Method Development for Research and Characterization

Chromatographic Methodologies

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation, identification, and quantification of compounds within a mixture. For 3-(1-Acetylpiperazin-2-yl)benzamide, both High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are critical tools.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a specific and reliable HPLC method is paramount for the routine analysis of this compound. A typical reversed-phase HPLC method would likely be the starting point, utilizing a C18 column to separate the compound from starting materials, intermediates, and potential degradation products.

Key considerations for HPLC method development include:

Column Chemistry: While a C18 column is a common choice, other stationary phases such as C8, phenyl, or cyano columns could be explored to optimize selectivity.

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is standard. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary to ensure the elution of all components with good peak shape.

pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase can significantly impact the retention time and peak shape of ionizable compounds like this compound, which contains a basic piperazine (B1678402) ring.

Detection Wavelength: The UV absorbance spectrum of the compound would be determined, and a wavelength that provides maximum absorbance and is free from interference from other components would be selected for detection.

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This technique is invaluable for the structural confirmation of this compound and the identification of trace-level impurities. In an LC-MS analysis, the compound would first be separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) would likely be the preferred ionization technique due to the polar nature of the molecule. The mass spectrometer would provide the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the compound. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion, providing structural information that can be used to definitively identify the compound and characterize its impurities.

Spectrophotometric Analytical Techniques

UV-Visible spectrophotometry is a simple and rapid technique that can be used for the quantitative analysis of this compound, provided it has a suitable chromophore (a part of the molecule that absorbs light). The benzamide (B126) and acetylpiperazine moieties suggest that the compound will absorb in the UV region. A spectrophotometric method would involve preparing a solution of the compound in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). The concentration can then be determined using a calibration curve prepared from standards of known concentration. While not as specific as chromatographic methods, spectrophotometry can be a useful tool for quick assays and dissolution studies.

Capillary Electrophoresis

Capillary electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. For a compound like this compound, which is basic, capillary zone electrophoresis (CZE) would be a suitable mode. In CZE, separation is based on the differential migration of ions in an electric field. The development of a CE method would involve optimizing parameters such as the buffer pH, concentration, applied voltage, and capillary temperature. Given the chiral center in the 2-position of the piperazine ring, chiral capillary electrophoresis could be employed to separate the enantiomers of the compound. This would typically involve the addition of a chiral selector, such as a cyclodextrin, to the background electrolyte.

Derivatization Techniques for Analytical Detection

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For this compound, derivatization could be employed to:

Improve volatility for Gas Chromatography (GC) analysis: The compound itself is likely not volatile enough for direct GC analysis. Derivatization of the amide or the secondary amine (after hydrolysis of the acetyl group) could make it amenable to GC.

Enhance UV absorbance or introduce fluorescence for more sensitive detection in HPLC: If the intrinsic UV absorbance is low, a derivatizing agent with a strong chromophore or fluorophore could be reacted with the molecule.

Enable chiral separation: Reaction with a chiral derivatizing agent can create diastereomers that can be separated on a non-chiral column.

Common derivatizing agents include silylating agents, acylating agents, and alkylating agents.

Method Validation in Research Contexts

Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. In a research context, while the full, stringent validation required for GMP (Good Manufacturing Practice) quality control may not be necessary, a well-documented validation is still crucial to ensure the reliability of research data. Key validation parameters to be assessed include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present.

Linearity: The ability of the method to obtain test results which are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The results of these validation studies provide confidence in the data generated during the research and characterization of this compound.

Future Research Directions and Emerging Paradigms

Rational Design of Novel Analogues

The rational design of new chemical entities is a critical step in modern drug discovery. For a compound like 3-(1-Acetylpiperazin-2-yl)benzamide, future efforts would logically begin with the design and synthesis of novel analogues to build a structure-activity relationship (SAR) profile. nih.gov This process involves systematically modifying the core structure—the benzamide (B126) ring, the piperazine (B1678402) core, and the acetyl group—to enhance potency, selectivity, and pharmacokinetic properties.

Strategies for creating analogues could include:

Substitution on the Benzamide Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) to probe interactions with potential biological targets.

Modification of the Piperazine Moiety: Altering the substitution on the piperazine nitrogen or exploring different isomers. For instance, studies on other piperazine derivatives have shown that such modifications can significantly impact biological activity. acs.orgresearchgate.net

Bioisosteric Replacement: Replacing key functional groups with others that have similar physical or chemical properties to improve drug-like characteristics. The principle of bioisosterism has been successfully applied to design novel benzamide and piperazine derivatives with desired biological activities. nih.govnih.gov

A hypothetical series of initial analogues for synthesis and evaluation is presented below.

| Analogue ID | Modification from Parent Compound | Rationale |

| APB-002 | Replace acetyl group with propionyl | Explore impact of N-acyl chain length |

| APB-003 | Add 4-fluoro substituent to benzamide | Enhance binding affinity or metabolic stability |

| APB-004 | Replace acetyl with a methylsulfonyl group | Investigate role of hydrogen bond acceptors |

| APB-005 | Use the 4-positional isomer of the piperazine | Probe importance of substituent positioning |

Advanced Computational Approaches in Lead Optimization

Computational chemistry offers powerful tools for accelerating the lead optimization process, saving both time and resources. scispace.com For a novel compound series based on this compound, in silico techniques would be indispensable.

Key computational methods would include:

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data for a series of analogues is obtained, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. These models help to identify the key structural features that correlate with biological activity, guiding the design of more potent compounds. nih.govmdpi.com

Molecular Docking: If a biological target is identified, molecular docking simulations can predict the binding orientation of the ligands within the target's active site. This provides insights into crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. scispace.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-target complex over time, providing a more accurate assessment of binding stability and the conformational changes that may occur upon ligand binding. nih.govnih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogues early in the discovery process, helping to prioritize compounds with more favorable drug-like profiles. scispace.comresearchgate.net

Exploration of New Biological Targets and Therapeutic Applications

The piperazine and benzamide moieties are present in numerous clinically approved drugs and investigational compounds, suggesting a wide range of potential biological targets. Research on related structures has identified activity against various targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and protein-protein interactions. nih.govnih.govnih.gov

Future research on this compound and its analogues should involve broad biological screening to identify novel targets and potential therapeutic uses. Based on the activities of similar compounds, potential areas of interest include:

Oncology: Many piperazine benzamide derivatives have been investigated as anti-cancer agents, targeting pathways like cell cycle progression and tubulin polymerization. nih.govnih.gov

Central Nervous System (CNS) Disorders: The benzamide scaffold is a feature of several antipsychotic and antidepressant drugs. nih.govbohrium.com Screening against CNS targets like sigma receptors or metabotropic glutamate (B1630785) receptors could reveal new therapeutic avenues. nih.gov

Inflammatory Diseases: Certain piperazine-containing molecules have shown potential as inhibitors of inflammatory enzymes like COX-2. nih.gov

Integration of Multidisciplinary Research Methodologies for Compound Development

The successful development of a novel chemical entity into a therapeutic agent requires a synergistic, multidisciplinary approach. The journey from initial hit to a clinical candidate for the this compound family would necessitate the integration of several scientific disciplines. nih.gov

This integrated workflow involves an iterative cycle of:

Design and Synthesis: Medicinal chemists design and synthesize novel analogues based on computational predictions and previous SAR data. nih.gov

Biological Evaluation: Pharmacologists and biochemists test the synthesized compounds in a battery of in vitro and in vivo assays to determine potency, selectivity, and efficacy.

Computational Modeling: Computational chemists use the new biological data to refine and improve the predictive power of their models, which in turn guides the next round of analogue design. scispace.comnih.gov

Pharmacokinetics: Specialists in drug metabolism and pharmacokinetics (DMPK) evaluate the ADMET properties of promising compounds to ensure they have the potential to become viable drugs.

This collaborative, iterative cycle is crucial for efficiently navigating the complexities of drug discovery and optimizing lead compounds toward clinical development. acs.orgnih.gov

Q & A

Basic: What synthetic methodologies are recommended for producing 3-(1-Acetylpiperazin-2-yl)benzamide, and how can reaction conditions be optimized?

Answer:

The synthesis of this compound typically involves coupling reactions between benzamide precursors and functionalized piperazine derivatives. Key steps include:

- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzamide core to the acetylpiperazine moiety.

- Protection/deprotection : Protect amine groups during synthesis to avoid side reactions (e.g., using tert-butoxycarbonyl (Boc) groups).

- Optimization : Adjust solvent polarity (e.g., DMF or THF) and temperature (50–80°C) to enhance yield. For example, similar benzamide derivatives achieved >85% purity via column chromatography (SiO₂, ethyl acetate/hexane gradients) .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

Answer:

A combination of spectroscopic and crystallographic methods is critical:

- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon backbone. Aromatic protons typically appear at 6.5–8.0 ppm.

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₆N₃O₂: 262.1186).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. SHELX is robust for small-molecule resolution, with R-values <0.05 indicating high accuracy .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of derivatives for target binding?

Answer:

SAR analysis involves systematic modifications to the benzamide core and piperazine side chain:

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzamide para-position to enhance hydrogen bonding with target proteins.

- Piperazine modifications : Replace acetyl with bulkier groups (e.g., trifluoroacetyl) to improve metabolic stability.

- Activity assays : Test derivatives in relevant biological systems (e.g., glucokinase activation EC₅₀ values, as in Compound 19 with 27 nM potency) .

Advanced: How to resolve contradictions in biological activity data across assay systems?

Answer:

Contradictions often arise from assay conditions or target specificity. Mitigation strategies include:

- Orthogonal assays : Compare in vitro (e.g., hepatocyte glucose uptake) and in vivo (e.g., oral glucose tolerance tests) results to validate efficacy.

- Control variables : Standardize cell lines (e.g., HEK293 vs. HepG2), incubation times, and glucose concentrations. For example, rat hepatocyte assays at 10 mM glucose showed consistent activity for benzamide derivatives .

Basic: What purification techniques are recommended for isolating this compound?

Answer:

- Chromatography : Normal-phase silica gel chromatography with gradient elution (e.g., 10% methanol in dichloromethane).

- Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals (>95% purity).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final polishing .

Advanced: How does the acetylpiperazinyl moiety influence pharmacokinetic (PK) properties?

Answer:

The acetyl group on piperazine:

- Enhances solubility : Polar acetyl groups improve aqueous solubility, critical for oral bioavailability.

- Reduces metabolism : Acetylation protects the piperazine ring from oxidative deamination, extending half-life (e.g., AUC of 47.4% at 30 mg/kg in rodent studies) .

Advanced: What computational approaches predict binding modes to biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., glucokinase or DDR1).

- MD simulations : GROMACS for stability analysis over 100 ns trajectories.

- Free-energy calculations : MM-PBSA to estimate binding affinities, validated against experimental IC₅₀ values .

Basic: Which in vitro assays are suitable for initial biological screening?

Answer:

- Enzyme activity assays : Measure target activation (e.g., glucokinase EC₅₀ using fluorescence-based ADP detection).

- Cell-based assays : Glucose uptake in hepatocytes (rat or human) at physiologically relevant glucose concentrations (5–25 mM) .

Advanced: How to assess selectivity against kinase targets?

Answer:

- Kinase profiling panels : Use Eurofins KinaseProfiler to test against 100+ kinases at 1 µM concentration.

- Crystallography : Co-crystallize with off-target kinases (e.g., Abl1) to identify selectivity-determining residues.

- Competitive binding assays : TR-FRET-based displacement assays with labeled ATP analogs .

Basic: What are common synthetic impurities, and how are they characterized?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.